molecular formula C17H20N2O5 B14013773 Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- CAS No. 53493-60-0

Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy-

Cat. No.: B14013773
CAS No.: 53493-60-0
M. Wt: 332.4 g/mol
InChI Key: ULAXHIHELRVYBO-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with ethanamine and a nitrophenyl group that is further substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- typically involves the nitration of a dimethoxybenzene derivative followed by a series of substitution reactions. One common method involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4,5-dimethoxy-2-nitrobenzene.

    Substitution: The nitro compound is then subjected to a substitution reaction with benzeneethanamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, which may play a role in its biological activity. The methoxy groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl bromide
  • 4,5-Dimethoxy-2-nitrobenzyl chloroformate

Uniqueness

Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethanamine and nitrophenyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

CAS No.

53493-60-0

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

4,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-2-nitroaniline

InChI

InChI=1S/C17H20N2O5/c1-22-13-6-4-12(5-7-13)8-9-18-14-10-16(23-2)17(24-3)11-15(14)19(20)21/h4-7,10-11,18H,8-9H2,1-3H3

InChI Key

ULAXHIHELRVYBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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